molecular formula C5H9N3S B1269061 5-Amino-3-isopropyl-1,2,4-thiadiazole CAS No. 32039-21-7

5-Amino-3-isopropyl-1,2,4-thiadiazole

Cat. No.: B1269061
CAS No.: 32039-21-7
M. Wt: 143.21 g/mol
InChI Key: LSGLMPMOLFSULL-UHFFFAOYSA-N
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Description

5-Amino-3-isopropyl-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structureThe molecular formula of this compound is C5H9N3S, and it has a molecular weight of 143.21 g/mol .

Biochemical Analysis

Biochemical Properties

5-Amino-3-isopropyl-1,2,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to alterations in metabolic pathways and cellular processes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. By altering these pathways, this compound can induce cell cycle arrest and promote cell death in certain cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the overall reaction rate. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can affect its localization and concentration within different cellular compartments, influencing its biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound can also influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Amino-3-isopropyl-1,2,4-thiadiazole involves the reaction of isothiocyanates with amidines. This transition-metal-free method utilizes oxidative S–N bond formation, which is both environmentally friendly and efficient . The reaction typically proceeds under mild conditions, with oxygen serving as the oxidant, resulting in high yields of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar routes but on a larger scale. The process is optimized for high throughput and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-isopropyl-1,2,4-thiadiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-Amino-3-isopropyl-1,2,4-thiadiazole has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-isopropyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-propan-2-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGLMPMOLFSULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342446
Record name 3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32039-21-7
Record name 3-(1-Methylethyl)-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32039-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)-1,2,4-thiadiazol-5-amine
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